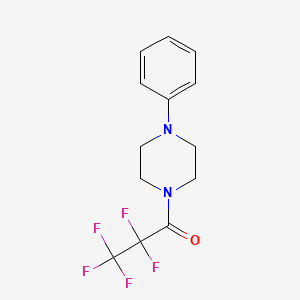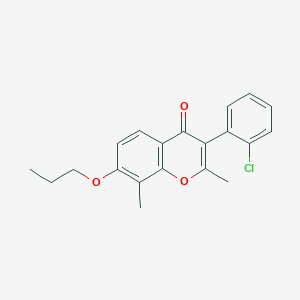![molecular formula C23H26ClFN2O2 B5183296 1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5183296.png)
1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique chemical structure and properties that make it a valuable tool in scientific studies.
作用機序
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves its interaction with specific receptors in the brain. This compound binds to the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. By binding to this receptor, this compound modulates the release of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to modulate the release of dopamine, which can have both positive and negative effects on the brain and body. In addition, it has been shown to affect other neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
The advantages of using 1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine in lab experiments are numerous. This compound has a unique chemical structure that allows it to interact with specific receptors in the brain, making it a valuable tool in neuroscience research. It is also relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment to handle it safely.
将来の方向性
There are several future directions for the research on 1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of the central nervous system and its functions, particularly the dopamine D2 receptor and its role in the brain's reward system. Additionally, researchers may explore the potential use of this compound in the development of new imaging techniques for the brain.
合成法
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves several steps. The initial step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-(1-pyrrolidinylcarbonyl)phenol in the presence of a base catalyst. The resulting intermediate product is then reacted with piperidine to obtain the final product. The synthesis method of this compound has been optimized to ensure high yield and purity.
科学的研究の応用
1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has several scientific research applications. This compound has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of the central nervous system and its functions. The unique chemical structure of this compound allows it to interact with specific receptors in the brain, making it a valuable tool in neuroscience research.
特性
IUPAC Name |
[2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClFN2O2/c24-20-7-5-8-21(25)19(20)16-26-14-10-17(11-15-26)29-22-9-2-1-6-18(22)23(28)27-12-3-4-13-27/h1-2,5-9,17H,3-4,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGOZIVSPHDFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methoxybenzamide](/img/structure/B5183238.png)
![ethyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5183241.png)
![N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide](/img/structure/B5183244.png)

![N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B5183268.png)
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5183276.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5183299.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5183303.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183305.png)

![N-(3'-methyl-4-biphenylyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5183325.png)
![methyl 2-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5183327.png)